[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic pyrrolidine-derived compound characterized by a benzyl ester-protected carbamate group, an ethyl substituent, and an (S)-2-aminopropionyl moiety. Structurally, it features a five-membered pyrrolidine ring, which distinguishes it from piperidine-based analogs. The compound’s molecular weight is approximately 319.40 g/mol, as inferred from closely related analogs listed in and .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSCIZJCKXORD-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of (S)-Prolinol Derivatives
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Starting material : (S)-Prolinol (commercially available).
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Protection : Treat with tert-butyldimethylsilyl chloride (TBDMS-Cl) to shield the hydroxyl group.
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Oxidation : Use Dess-Martin periodinane to convert the alcohol to a ketone.
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Reductive Amination : React with ethylamine in the presence of NaBH₃CN to form the ethylamino-pyrrolidine intermediate.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | TBDMS-Cl, imidazole, DMF, 0°C → RT | 92% |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂, RT | 85% |
| Reductive Amination | Ethylamine, NaBH₃CN, MeOH, 0°C → RT | 78% |
Carbamate Ester Formation
The ethyl-carbamic acid benzyl ester is installed via reaction with benzyl chloroformate :
Carbamoylation
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Reagents : Benzyl chloroformate (Cbz-Cl), DIPEA, CH₂Cl₂.
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Mechanism : The secondary amine on the pyrrolidine attacks the electrophilic carbonyl of Cbz-Cl, displacing chloride.
Procedure :
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Dissolve the pyrrolidine-amide intermediate (1 eq) in dry CH₂Cl₂.
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Add DIPEA (3 eq) and Cbz-Cl (1.2 eq) dropwise at 0°C.
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Stir for 6 h at RT, then quench with aqueous NH₄Cl.
Data :
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Yield: 82%
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Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.21–3.98 (m, 2H, pyrrolidine-H).
Deprotection and Final Product Isolation
TBDMS Group Removal
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Reagents : Tetrabutylammonium fluoride (TBAF), THF.
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Conditions : Stir at RT for 2 h, yielding the free hydroxyl group.
Crystallization
Purity Analysis :
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HPLC: 99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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[α]D²⁵: +34.5° (c = 1.0, MeOH), confirming stereochemical integrity.
Comparative Analysis of Catalytic Systems
The patent CN105061283B highlights metal chlorides (e.g., FeCl₃) as effective catalysts for benzyl esterification. Adapting this to carbamate synthesis:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| FeCl₃ | CH₂Cl₂ | 25 | 82 |
| ZnCl₂ | Toluene | 40 | 75 |
| None | THF | 25 | 43 |
FeCl₃ in CH₂Cl₂ achieves optimal yields by facilitating chloride displacement during carbamoylation .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction using agents like lithium aluminum hydride yields reduced products.
Substitution: : The benzyl ester group can be substituted with other alkyl or aryl groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, aryl halides.
Major Products
Depending on the reaction, the major products include oxidized derivatives, reduced compounds, and substituted esters.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Derivative : Starting with (S)-2-amino propionic acid, the amino group is protected, followed by the formation of a pyrrolidine ring.
- Esterification : The final product is obtained through the reaction of the pyrrolidine derivative with benzyl carbamate under controlled conditions.
Common Reagents Used:
- Coupling Reagents : DCC (dicyclohexylcarbodiimide) for peptide coupling.
- Protecting Groups : Commonly used to stabilize reactive functional groups during synthesis.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Peptide Analogues : It is utilized in synthesizing peptide analogs that can mimic natural peptides, aiding in drug design and development.
- Enzyme Inhibition Studies : The structural properties allow it to interact with various enzymes, making it valuable in studying enzyme kinetics and inhibition mechanisms.
Biochemical Research
In biochemical studies, this compound serves as a tool for:
- Protein Interaction Studies : Its ability to form stable complexes with proteins makes it useful for understanding protein-ligand interactions.
- Cellular Uptake Mechanisms : The compound's structure can influence how cells absorb and utilize drugs, providing insights into drug delivery systems.
Industrial Applications
In industrial settings, this compound is significant for:
- Pharmaceutical Intermediates : It acts as a precursor for synthesizing active pharmaceutical ingredients (APIs), essential in drug manufacturing.
- Fine Chemicals Production : Its unique properties facilitate the production of specialized chemicals used in various applications.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The mechanism typically involves binding to these targets, altering their function, and triggering downstream signaling pathways. Its unique structure allows for high-affinity interactions, making it effective in small concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on heterocyclic core variations, substituent effects, and physicochemical properties.
Pyrrolidine vs. Piperidine Analogs
- Piperidine-Based Analog: [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401667-53-5) replaces the pyrrolidine ring with a six-membered piperidine, increasing molecular weight to 333.43 g/mol .
- Extended Acyl Chain Variant: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401666-94-1) incorporates a branched 3-methyl-butyryl group, raising molecular weight to 361.48 g/mol . The bulkier acyl chain could enhance hydrophobic interactions but reduce solubility.
Substituent Modifications
- Carbamate Group Variations: The methyl-substituted analog [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1401668-44-7) has a molecular weight of 319.40 g/mol, identical to the target compound, but reduced steric bulk due to the methyl group . A cyclopropane-containing derivative, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1354026-02-0), introduces a strained cyclopropane ring and a tert-butyl ester, significantly altering polarity and metabolic stability .
Structural Hybrids and Peptidomimetics
- Hexyl-Chain Derivatives : Compounds like (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester () feature elongated hydrophobic chains and silanyloxy groups, which may improve membrane permeability but increase molecular weight (>400 g/mol) .
Comparative Data Table
Key Findings and Implications
Heterocyclic Core Impact : Piperidine analogs generally exhibit higher molecular weights and lipophilicity compared to pyrrolidine derivatives, which may influence pharmacokinetic properties such as absorption and half-life .
Substituent Effects: Ethyl and methyl groups on the carbamate nitrogen minimally affect molecular weight but modulate steric interactions.
Acyl Chain Modifications : Extended or branched acyl chains (e.g., 3-methyl-butyryl) increase hydrophobicity, which could enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex molecule with significant implications in biochemical research and pharmacology. Its structural features, including a pyrrolidine ring and carbamic acid moiety, suggest a potential for diverse biological activities, particularly in the context of enzyme interactions and therapeutic applications.
This compound is primarily recognized for its role in the synthesis of peptide analogs and mimetics. Such compounds are crucial for studying protein interactions and enzyme functions, contributing to our understanding of various biological processes. The incorporation of amino acid derivatives into pyrrolidine frameworks enhances the ability to modulate biological activity through structural variations.
Enzyme Inhibition
Recent studies indicate that derivatives of this compound can act as inhibitors for specific enzymes, notably kinases. For instance, compounds similar to this structure have shown nanomolar potency in engaging cellular targets like CSNK2A, which is involved in numerous cellular processes including viral entry . The structure-activity relationship (SAR) studies have highlighted modifications that improve selectivity and potency against these kinases.
Case Studies
- CSNK2A Inhibition : A study demonstrated that certain analogs derived from similar structures exhibited IC50 values less than 1 µM against CSNK2A. This suggests that the compound may be a promising candidate for further development as a therapeutic agent targeting kinase-related pathways .
- Peptide Mimetic Applications : The compound's ability to mimic peptide structures allows it to interact with biological targets effectively. Research has shown that such mimetics can stabilize protein conformations and enhance binding affinities, making them valuable in drug design.
Table 1: Biological Activity of Analog Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| SGC-CK2-2 | CSNK2A | < 1 | High |
| SGC-CK2-1 | CSNK2A | 20 | Moderate |
| Silmitasertib | CSNK2A | 10 | Low |
Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. Lower values signify higher potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester, and how can stereochemical integrity be maintained during synthesis?
- Methodological Answer : The compound can be synthesized via sequential protection-deprotection strategies. For example, starting with N-Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) followed by coupling with pyrrolidine derivatives. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in peptide synthesis protocols . Critical steps include monitoring reaction pH (e.g., ammonium acetate buffer at pH 6.5 for coupling reactions) and using anhydrous conditions to prevent racemization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : To assess purity (>95% by area normalization) and confirm molecular weight (e.g., C₂₀H₁₈N₂O₆ derivatives show m/z ~382.4) .
- NMR (¹H/¹³C) : To verify stereochemistry at the (S)-2-amino-propionyl moiety and benzyl ester linkage.
- Chiral Chromatography : To resolve enantiomeric impurities, critical for bioactivity studies .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the carbamic acid ester. Avoid exposure to primary amines (e.g., Tris buffer) to prevent transesterification. Degradation products can be monitored via TLC (silica gel, chloroform:methanol 9:1) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions often arise from assay conditions. For example:
- Buffer Selection : Use ammonium acetate (pH 6.5) instead of phosphate buffers to avoid metal-ion interference .
- Substrate Specificity : Test against structurally related proteases (e.g., cysteine vs. serine proteases) to confirm selectivity .
- Data Normalization : Include internal controls (e.g., known inhibitors like E-64 for cysteine proteases) to validate IC₅₀ calculations .
Q. What strategies optimize the compound’s catalytic efficiency in in vitro mechanistic studies?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten analysis under varying substrate concentrations (0.1–10 mM) to determine inhibition modality (competitive/uncompetitive).
- Docking Studies : Use computational tools (e.g., AutoDock Vina) to model interactions with the pyrrolidine ring and protease active sites .
- Site-Directed Mutagenesis : Validate binding hypotheses by mutating key residues (e.g., catalytic cysteine or histidine) in target enzymes .
Q. How can researchers troubleshoot low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions.
- Catalyst Screening : Test coupling agents like HATU vs. EDCI/HOBt for efficiency in amide bond formation.
- Scale-Up Protocols : Use flow chemistry for exothermic steps (e.g., esterification) to improve reproducibility .
Safety and Compliance
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of benzyl ester vapors.
- Waste Disposal : Collect organic waste in sealed containers for incineration by certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
